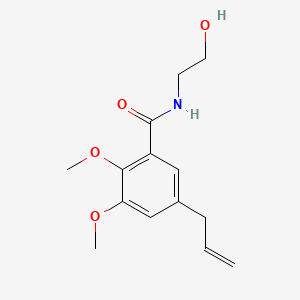
Benzamide, 5-allyl-2,3-dimethoxy-N-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 5-allyl-2,3-dimethoxy-N-(2-hydroxyethyl)-: is a chemical compound belonging to the benzamide family. This compound features a benzene ring substituted with an allyl group at the 5-position, two methoxy groups at the 2- and 3-positions, and an N-(2-hydroxyethyl) group at the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-allyl-2,3-dimethoxy-N-(2-hydroxyethyl)- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functional group modifications. One common synthetic route includes the following steps:
Benzene Derivative Formation: The benzene ring is first functionalized with appropriate substituents.
Allylation: Introduction of the allyl group at the 5-position.
Methoxylation: Addition of methoxy groups at the 2- and 3-positions.
Amide Formation: Introduction of the N-(2-hydroxyethyl) group to form the final benzamide structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Benzamide, 5-allyl-2,3-dimethoxy-N-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the allyl group to an aldehyde or carboxylic acid.
Reduction: Reduction of the amide group to an amine.
Substitution: Replacement of the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Allyl group oxidation can yield 5-allyl-2,3-dimethoxybenzaldehyde or 5-allyl-2,3-dimethoxybenzoic acid.
Reduction: Reduction of the amide group can produce 5-allyl-2,3-dimethoxy-N-(2-hydroxyethyl)aniline.
Substitution: Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms involving benzamide derivatives. Biology: It has been investigated for its potential biological activities, including antioxidant and antibacterial properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs. Industry: Its unique chemical properties make it useful in various industrial applications, such as in the production of specialty chemicals and materials.
作用機序
The mechanism by which Benzamide, 5-allyl-2,3-dimethoxy-N-(2-hydroxyethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to biological responses.
類似化合物との比較
Benzamide, 2,3-dimethoxy-N-(2-hydroxyethyl)-
Benzamide, 5-allyl-N-(2-hydroxyethyl)-
Benzamide, 2,3-dimethoxy-5-ethyl-N-(2-hydroxyethyl)-
Uniqueness: Benzamide, 5-allyl-2,3-dimethoxy-N-(2-hydroxyethyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to similar compounds
This comprehensive overview highlights the significance of Benzamide, 5-allyl-2,3-dimethoxy-N-(2-hydroxyethyl)- in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
26750-83-4 |
|---|---|
分子式 |
C14H19NO4 |
分子量 |
265.30 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-2,3-dimethoxy-5-prop-2-enylbenzamide |
InChI |
InChI=1S/C14H19NO4/c1-4-5-10-8-11(14(17)15-6-7-16)13(19-3)12(9-10)18-2/h4,8-9,16H,1,5-7H2,2-3H3,(H,15,17) |
InChIキー |
IWPQUPCBUBNYNT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCCO)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


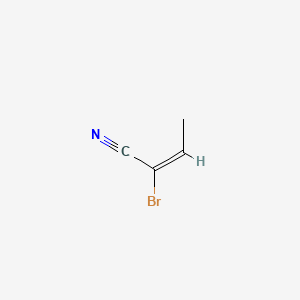
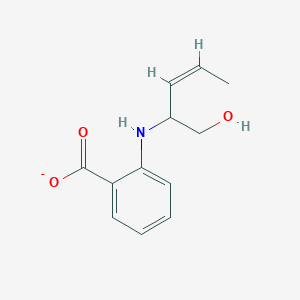
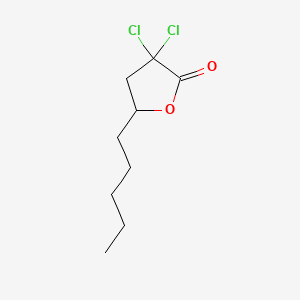

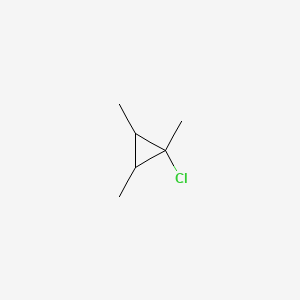
![[(2R,4aR)-4a-methyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B15348850.png)
![Bicyclo[2.2.1]heptane-2,7-diol](/img/structure/B15348859.png)

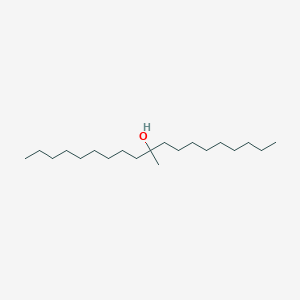
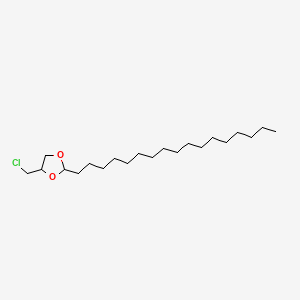
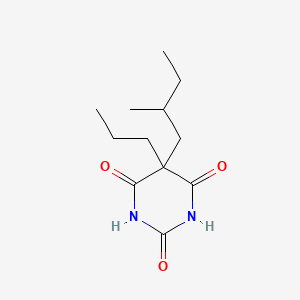
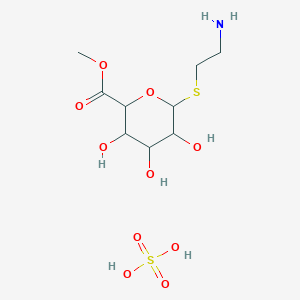
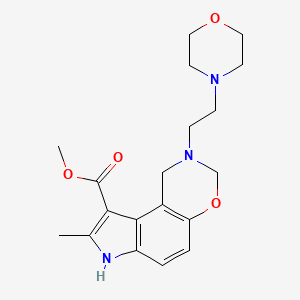
![[Dibutyl-[2-(2,2,4-trimethylpentylsulfanyl)acetyl]oxystannyl] 2-(2,2,4-trimethylpentylsulfanyl)acetate](/img/structure/B15348902.png)
